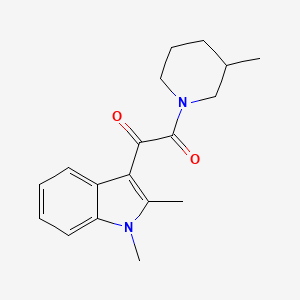

1-(1,2-dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-7-6-10-20(11-12)18(22)17(21)16-13(2)19(3)15-9-5-4-8-14(15)16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMQOGLRYJGHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,2-dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic compound characterized by an indole core and a piperidine ring. This compound belongs to the class of bisindole alkaloids and has been studied for its potential biological activities, particularly in anticancer and antiviral contexts. Its unique structure suggests diverse pharmacological properties, making it an important subject of research in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

- Indole Core : Known for its interactions with various biological receptors and enzymes.

- Piperidine Ring : Enhances binding affinity and selectivity for biological targets.

- Diketone Group : Suggests potential chelation properties, which could be useful in therapeutic applications.

| Property | Description |

|---|---|

| Molecular Formula | C18H22N2O2 |

| IUPAC Name | 1-(1,2-dimethylindol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione |

| Solubility | Soluble in organic solvents; limited solubility in water |

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. The mechanism of action is primarily attributed to its ability to modulate key signaling pathways involved in tumor proliferation. For instance, studies have shown that compounds with similar structures can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, leading to reduced tumor growth in xenograft models .

Case Study: In Vivo Antitumor Activity

In a study involving mouse models with xenografted tumors, the compound demonstrated significant antitumor effects at low doses. This was linked to enhanced drug exposure due to its structural properties .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. The indole structure is known to interact with viral proteins, potentially inhibiting their function. Preliminary studies suggest that derivatives of this compound may exhibit activity against certain viral strains, although further research is necessary to confirm these findings.

Antimicrobial Effects

Indole derivatives are recognized for their antimicrobial properties. The specific compound has shown promise in preliminary tests against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

The biological activity of this compound is believed to involve:

- Receptor Interaction : Binding to specific receptors that modulate cellular responses.

- Enzyme Inhibition : Interfering with enzyme activity that is crucial for tumor growth or viral replication.

Research Findings

Research indicates that modifications to the indole or piperidine components can significantly alter the pharmacokinetics and biological activity of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased lipophilicity and potential receptor affinity |

| Alteration of the diketone group | Enhanced chelation properties |

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione possesses moderate to potent antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Antiviral Properties

The compound has also been evaluated for its antiviral effects. Preliminary studies suggest it may inhibit viral replication through interaction with viral enzymes or host cell receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the methyl substitution on the indole and piperidine rings can significantly influence its biological activity. For instance:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione | Antitumor | Dual indole structure enhances stability |

| 1-(2-methylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | Neuroprotective | Methyl substitutions affect receptor affinity |

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological profiles of this compound through various in vitro assays:

Case Study 1: Anticancer Evaluation

A study evaluated the antiproliferative effects against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.

Case Study 2: Antiviral Activity

In another investigation, the compound was tested against HIV strains, demonstrating significant inhibition of viral replication at nanomolar concentrations .

Comparison with Similar Compounds

Key Observations:

- Substituent Diversity : Replacement of the piperidine/piperazine group with aryl (e.g., 3f) or pyrrolidine (e.g., 4747-41-5) moieties significantly alters steric and electronic profiles .

Physicochemical Properties

Insights:

- Synthetic Efficiency : Yields for aryl-substituted analogs (e.g., 3f at 83%) exceed those of heterocyclic derivatives (e.g., 3n at 72–80%), suggesting steric challenges in piperidine/piperazine coupling .

- Solubility : The bromophenyl-furan derivative (3n) exhibits low aqueous solubility (1.6 µg/mL), a common limitation in diketone-based compounds .

Q & A

How can researchers optimize the synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione to address steric hindrance between the dimethylindole and methylpiperidine moieties?

Answer:

Steric hindrance in this compound arises from the 1,2-dimethylindole and 3-methylpiperidine groups. To improve yields:

- Catalytic strategies : Use iron-catalyzed acylation (e.g., FeCl₃) to facilitate indole activation, as demonstrated for similar 3-acylated indoles .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of bulky substituents.

- Stepwise synthesis : First synthesize the indole-dione core, followed by piperidine coupling under mild conditions (e.g., room temperature, inert atmosphere) to minimize side reactions .

- Monitoring intermediates : Employ LC-MS or TLC to track reaction progress and isolate intermediates if necessary.

What advanced spectroscopic techniques are recommended to resolve overlapping signals in the NMR characterization of this compound?

Answer:

Overlapping peaks in ¹H/¹³C NMR (common in indole/piperidine systems) can be addressed via:

- 2D NMR : Use HSQC to correlate proton and carbon shifts, and NOESY/ROESY to differentiate spatial proximity of methyl groups on indole/piperidine .

- Variable-temperature NMR : Lower temperatures (e.g., −40°C) slow molecular motion, resolving dynamic broadening in piperidine protons .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-indole) to simplify spectral interpretation .

How can researchers design biological assays to evaluate this compound’s potential interaction with NMDA receptors, given structural similarities to GluN2B ligands?

Answer:

Based on structurally related 1H-indol-3-yl ethane-1,2-dione derivatives:

- Competitive binding assays : Use [³H]ifenprodil as a radioligand to assess displacement in GluN2B-containing NMDA receptors .

- Electrophysiology : Perform patch-clamp experiments on HEK293 cells expressing GluN2B subunits to measure inhibition of ion currents.

- Molecular docking : Compare binding poses with known antagonists (e.g., ifenprodil) using software like AutoDock Vina, focusing on the dione and piperidine motifs .

What computational methods are suitable for validating the crystallographic structure of this compound, particularly when experimental data is limited?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles and compare with partial crystallographic data from SHELXL-refined analogs .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O) to predict packing motifs, critical for understanding solubility and stability .

- Molecular dynamics : Simulate crystal lattice behavior under varying temperatures to assess thermal stability .

How should researchers address contradictions between experimental and computational data regarding the compound’s stability in aqueous solutions?

Answer:

- Controlled degradation studies : Incubate the compound in buffered solutions (pH 4–10) and analyze degradation products via HPLC-MS to identify hydrolysis pathways .

- Solubility profiling : Use shake-flask methods with UV-Vis quantification to determine pH-dependent solubility, cross-referencing with COSMO-RS predictions .

- Validation via DSC/TGA : Measure thermal decomposition profiles to correlate computational stability predictions (e.g., Gibbs free energy) with empirical data .

What safety protocols are recommended for handling this compound, given the reactivity of its dione and heterocyclic groups?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure, as recommended for structurally related diones .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., methylamine).

- Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.